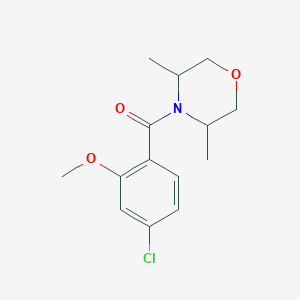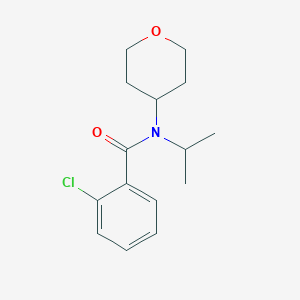
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OPTC and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of OPTC involves the inhibition of the activity of certain enzymes, specifically the enzyme protein kinase CK2. This inhibition leads to the disruption of various cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
OPTC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, OPTC has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of OPTC is its ability to selectively inhibit the activity of protein kinase CK2, making it a potentially useful tool in studying the role of this enzyme in various cellular processes. However, one limitation of OPTC is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving OPTC. One potential direction is to study its potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying OPTC's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for OPTC that could improve its solubility and make it easier to use in experiments.
Synthesis Methods
The synthesis of OPTC involves the reaction between 4-bromomethyl-2,2-dimethyl-1,3-dioxolane and thiophene-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure OPTC.
Scientific Research Applications
OPTC has shown potential in various scientific research applications due to its ability to inhibit the activity of certain enzymes. It has been studied in the field of cancer research, where it has been found to inhibit the growth of cancer cells. OPTC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)14(12-3-6-16-7-4-12)13(15)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLQRPBUJNAIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)



![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)






